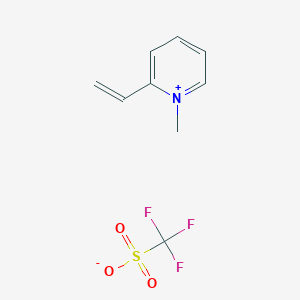

1-Methyl-2-vinylpyridinium triflate

描述

Strategic Importance of Pyridinium (B92312) Salts in Organic and Materials Science Research

Pyridinium salts, a class of N-heterocyclic compounds, are of significant strategic importance in both organic and materials science research. Their diverse applications stem from their unique structural and electronic properties. rsc.org In organic synthesis, pyridinium salts serve as versatile building blocks, reaction intermediates, and catalysts. researchgate.net They are key components in the synthesis of numerous natural products and bioactive pharmaceuticals. rsc.org The pyridinium ring is found in various natural compounds, including those from marine species, which exhibit interesting bioactive properties. researchgate.net

In the realm of materials science, pyridinium salts are integral to the development of novel functional materials. rsc.org They are utilized as ionic liquids, which are salts that are liquid at or near room temperature, offering advantages such as low vapor pressure and high thermal stability. alfa-chemistry.com These properties make them suitable for applications in dye-sensitized solar cells and as electrolytes in batteries. alfa-chemistry.com Furthermore, their ability to form stable radical species and their chromic properties have led to their use in developing dynamic and chromic materials. researchgate.net

The general method for synthesizing quaternary pyridinium salts involves the reaction of a pyridine (B92270) with a substituted alkane that has a carbon atom bonded to an electronegative group, such as an organic halide. acs.org This bimolecular reaction results in the formation of a carbon-to-nitrogen bond, yielding the quaternary pyridinium salt. acs.org

Foundational Research Context of N-Alkylated Vinyl Pyridinium Systems

N-alkylated vinyl pyridinium systems are a specific subclass of pyridinium salts that have garnered attention due to the reactive vinyl group attached to the pyridinium ring. The synthesis of these compounds, such as N-(2-bromoethyl) pyridinium cations, can be achieved through the reaction of a substituted pyridine with 1,2-dibromoethane. cdnsciencepub.com These systems can undergo elimination reactions in the presence of a base to form N-vinyl pyridinium cations. cdnsciencepub.com

The reactivity of these systems is influenced by the substituents on the pyridine ring. For instance, the rate of elimination reactions is dependent on the basicity of the corresponding substituted pyridines. cdnsciencepub.com Researchers have studied the kinetics and mechanisms of these reactions to understand the formation of N-vinyl pyridinium cations. cdnsciencepub.com It has been noted that at low concentrations, complications from polymerization processes of the vinyl group are not significant. cdnsciencepub.com

The quaternization of polyvinyl pyridine (PVP) with alkylating agents like methyl iodide leads to the formation of poly(N-methyl vinyl pyridinium iodide) derivatives. researchgate.net The degree of quaternization can be controlled by varying the molar ratio of the alkylating agent, which in turn influences the physicochemical and optical properties of the resulting polymers. researchgate.net

Overview of Key Research Domains for 1-Methyl-2-vinylpyridinium Triflate (M2VP)

This compound (M2VP) is a specific N-alkylated vinyl pyridinium salt that has found applications in several key research domains. Its chemical structure, featuring a methyl group at the 1-position and a vinyl group at the 2-position of the pyridinium ring with a triflate counterion, imparts unique reactivity.

A primary application of M2VP is in biochemical assays , particularly for studying oxidative stress. It acts as a selective scavenger or masking reagent for reduced glutathione (B108866) (GSH), which facilitates the accurate measurement of oxidized glutathione (GSSG) levels. frontiersin.orgplos.orgfrontiersin.org This is crucial in understanding cellular redox states in various biological contexts, including cancer research and metabolic analyses.

In organic synthesis , M2VP serves as a versatile building block. smolecule.com The presence of the vinyl group allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex organic molecules.

In materials science , the unique properties of M2VP make it a candidate for creating novel materials. smolecule.com While specific applications are still under exploration, its structural features suggest potential for advancements in this field. smolecule.com

The synthesis of M2VP is typically achieved through the alkylation of 2-vinylpyridine (B74390) with methyl triflate. Key parameters for this synthesis include the use of polar aprotic solvents and maintaining mild temperature conditions to prevent polymerization of the vinyl group.

Historical Trajectories and Current Research Gaps Pertaining to M2VP

The foundational research on pyridinium salts dates back several decades, initially focusing on their synthesis and basic reactivity. acs.orgjst.go.jp Over time, the scope of research expanded to include their diverse applications, from their role as germicides to their use in creating advanced materials. rsc.orgjst.go.jp The study of N-alkylated vinyl pyridinium systems emerged from this broader context, with a focus on their specific reaction mechanisms and potential for polymerization. cdnsciencepub.comresearchgate.net

The specific compound, this compound (M2VP), has more recently become a subject of focused research, particularly for its utility in biochemical assays related to oxidative stress. frontiersin.orgplos.orgfrontiersin.org Its application as a thiol-masking reagent for the quantification of GSSG is a significant development. frontiersin.orgplos.orgfrontiersin.org

Despite its established use in specific biochemical assays, there appear to be several research gaps concerning M2VP. While its potential in organic synthesis and materials science is acknowledged, detailed studies exploring the full range of its synthetic utility and its incorporation into functional materials are not extensively documented in the provided search results. smolecule.com Further investigation into the polymerization of M2VP and the properties of the resulting polymers could be a fruitful area of research. Additionally, while its role in modulating oxidative stress by scavenging GSH is known, a deeper understanding of its interactions with other biological molecules and its broader biological activity remains to be fully elucidated. The exploration of M2VP as a synthon and reagent in a wider array of organic reactions, beyond its current applications, represents another significant research gap. mdpi.com

属性

IUPAC Name |

2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUSJWUMYXKNPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584933 | |

| Record name | 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339530-78-8 | |

| Record name | 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 339530-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 Methyl 2 Vinylpyridinium Triflate

Alkylation Strategies for Pyridinium (B92312) Cation Formation

The formation of the 1-methyl-2-vinylpyridinium cation is accomplished through specific alkylation strategies. These methods focus on the efficient delivery of a methyl group to the nitrogen atom of 2-vinylpyridine (B74390).

Direct Quaternization of 2-Vinylpyridine with Methyl Triflate

A primary and direct route to 1-methyl-2-vinylpyridinium triflate is the alkylation of 2-vinylpyridine using methyl triflate (MeOTf). This reaction involves the direct interaction of the nucleophilic nitrogen atom of the 2-vinylpyridine with the electrophilic methyl group of methyl triflate. The triflate group is an excellent leaving group, which facilitates the quaternization process.

A general procedure involves dissolving 2-vinylpyridine in a suitable solvent, followed by the dropwise addition of methyl triflate at a controlled temperature. The reaction typically proceeds until a precipitate of the desired product is formed, which can then be isolated by filtration.

Utilization of Methylating Agents in the Presence of Triflic Acid

An alternative approach involves the quaternization of 2-vinylpyridine using other methylating agents in the presence of triflic acid (TfOH). mdpi.com In this method, triflic acid protonates the pyridine (B92270) nitrogen, which can then react with a methylating agent. This strategy can be advantageous depending on the specific methylating agent used and the desired reaction kinetics. For instance, the combination of a methylating agent with triflic acid can generate a highly reactive electrophilic species in situ, driving the quaternization reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the outcome of the synthesis include the choice of solvent, temperature control, and the stoichiometry of the reactants.

Temperature Control for Minimizing Side Reactions (e.g., Vinyl Group Polymerization)

Precise temperature control is critical during the synthesis to prevent unwanted side reactions, most notably the polymerization of the vinyl group on the 2-vinylpyridine. The vinyl group is susceptible to polymerization, especially at elevated temperatures. To mitigate this, the reaction is typically carried out at mild conditions, often between 0°C and 25°C. Cooling the reaction mixture, for example in an ice bath, during the addition of the highly reactive methyl triflate helps to dissipate any exothermic heat generated and maintain a controlled reaction environment, thereby minimizing the risk of polymerization and increasing the yield of the desired monomeric product.

Stoichiometric Considerations of Reactants (e.g., Excess Methyl Triflate)

The stoichiometry of the reactants is another important factor in optimizing the synthesis. To ensure the complete conversion of 2-vinylpyridine to its quaternized form, a slight excess of methyl triflate is often employed. Using an excess of the methylating agent, typically in the range of 1.1 to 1.5 equivalents, helps to drive the reaction to completion and maximize the yield of this compound. Following the reaction, purification steps such as recrystallization or column chromatography are necessary to remove any unreacted starting materials and byproducts.

| Parameter | Condition | Rationale | Yield |

| Reactant 1 | 2-Vinylpyridine (1.0 equiv) | Starting material | N/A |

| Reactant 2 | Methyl triflate (1.1 equiv) | Methylating agent | N/A |

| Solvent | Dichloromethane | Polar aprotic, ensures solubility | N/A |

| Temperature | 0–5°C | Minimizes vinyl group polymerization | 85–90% |

| Reaction Time | 2–4 hours | Allows for complete reaction | N/A |

Isolation and Purification Techniques in Laboratory Synthesis

The synthesis of this compound is typically achieved through the quaternization of 2-vinylpyridine with methyl triflate (MeOTf). This reaction is generally conducted in a polar aprotic solvent, such as dichloromethane, to facilitate the reaction while minimizing the potential for polymerization of the vinyl group. The process involves the dropwise addition of methyl triflate to a cooled solution of 2-vinylpyridine under an inert atmosphere, for instance, nitrogen. The reaction mixture is then stirred for a period to ensure complete precipitation of the product.

Key parameters influencing the success of this synthesis include maintaining a low temperature (0–25°C) to control the exothermic nature of the reaction and prevent unwanted side reactions. A stoichiometric excess of methyl triflate is often employed to drive the quaternization to completion.

Following the reaction, the crude product is isolated by filtration. Purification is a critical step to remove any unreacted starting materials and byproducts. The most common methods for purification are recrystallization or column chromatography. Recrystallization often involves dissolving the crude solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Washing the filtered precipitate with a cold, non-polar solvent like diethyl ether helps to remove residual impurities. The final product is then dried under vacuum to yield a white crystalline solid. The purity of the final compound is typically assessed to be greater than or equal to 98.0%. amerigoscientific.comsigmaaldrich.com

Analogous Synthetic Approaches for Related Pyridinium Triflate Derivatives

The synthetic principles applied to this compound can be extended to a variety of other pyridinium triflate derivatives. These methodologies often involve the N-alkylation or N-functionalization of a pyridine ring with a triflate-containing reagent.

Comparison with 1-Methyl-4-ethynylpyridinium Triflate Synthesis

While specific details on the synthesis of 1-methyl-4-ethynylpyridinium triflate are not extensively documented in the provided results, the synthesis of related poly(2-ethynyl-N-methylpyridinium) salts offers valuable insights. researchgate.net The general approach would likely involve the N-methylation of 4-ethynylpyridine. This reaction would be analogous to the synthesis of this compound, where an alkylating agent like methyl iodide is used. researchgate.net The choice of the triflate counter-anion would necessitate the use of methyl triflate as the methylating agent. The fundamental difference lies in the substituent at the 4-position of the pyridine ring (ethynyl vs. vinyl) and its potential influence on the reactivity of the pyridine nitrogen. The general principles of using a suitable solvent and controlling reaction conditions to favor N-alkylation would remain paramount.

General Methodologies for N-Alkyl-4-vinylpyridinium Ion Formation

The formation of N-alkyl-4-vinylpyridinium ions is a well-established process in organic synthesis. acs.org A general and effective method involves the alkylation of 4-vinylpyridine (B31050) with primary alkyl triflates. acs.org This approach is versatile and can be used to introduce a variety of alkyl groups onto the pyridine nitrogen.

Furthermore, N-substituted pyridinium salts can be prepared through various synthetic routes. mdpi.com One such method involves the reaction of a pyridine derivative with ethoxyacetylene and trifluoromethanesulfonic acid in a solvent like dichloromethane. mdpi.com This particular method leads to the formation of N-(1-ethoxyvinyl)pyridinium triflates. mdpi.com

The synthesis of polymeric structures based on N-alkyl-4-vinylpyridinium units has also been explored. rsc.org These ionic polymers are synthesized from 4-vinylpyridine and can be crosslinked with agents like divinylbenzene. rsc.org The properties of these polymers, such as the alkyl chain length on the pyridinium nitrogen and the type of anion, can be tailored for specific applications. rsc.org For instance, poly(N-alkylvinylpyridinium bromides) have demonstrated catalytic activity. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Vinylpyridinium Triflate

Reactivity Profiles of the Vinyl Moiety

The chemical behavior of 1-methyl-2-vinylpyridinium triflate is largely dictated by the electronic properties of its vinyl group, which is significantly influenced by the adjacent positively charged pyridinium (B92312) ring. This activation renders the vinyl moiety susceptible to a variety of chemical transformations.

While specific, detailed studies on the polymerization of this compound are not extensively documented in the provided results, the reactivity of its vinyl group suggests a potential for such reactions. Structurally related N-alkylpyridinium salts that possess unsaturated substituents are known to undergo thermally induced reactions, including polymerization. It is hypothesized that the vinyl group in this compound could engage in either radical or ionic polymerization pathways, particularly under high-temperature conditions.

The reaction environment is predicted to play a crucial role in these potential polymerization processes. The presence of polar solvents may accelerate reactivity, whereas acidic conditions could suppress it. This is consistent with the general behavior of vinyl compounds where the electronic nature of the double bond is sensitive to the surrounding medium.

The vinyl group of this compound is a highly effective Michael acceptor. The electron-withdrawing nature of the adjacent pyridinium cation polarizes the C=C double bond, making the β-carbon atom electrophilic and thus highly susceptible to attack by nucleophiles. This activation facilitates the Michael addition pathway, a key reaction in its chemical profile. This reactivity is notably exploited in biochemical applications for its ability to selectively react with biological nucleophiles.

A primary and well-characterized reaction of this compound is its rapid and specific reaction with thiol nucleophiles, most notably the biological tripeptide glutathione (B108866) (GSH). google.comwindows.net In biological systems, GSH is a major antioxidant, and its measurement is critical for assessing oxidative stress. google.comwindows.net this compound serves as an efficient thiol-scavenging reagent, reacting swiftly with the free thiol group of GSH. windows.net

The mechanism involves the nucleophilic attack of the thiolate anion (-S⁻) of glutathione on the activated vinyl group. This reaction is significantly faster and more efficient compared to other reagents like 2-vinylpyridine (B74390). For instance, this compound can completely scavenge GSH from a sample in under a minute, whereas 2-vinylpyridine requires about an hour to remove just 70% of the GSH under similar conditions. windows.net This rapid quenching is essential for accurately measuring the levels of oxidized glutathione (GSSG) by preventing the auto-oxidation of GSH during sample preparation. google.comwindows.net

| Parameter | This compound (M2VP) | 2-Vinylpyridine (2-VP) |

| Reagent | This compound | 2-Vinylpyridine |

| Reaction Time | < 1 minute for complete scavenging | ~60 minutes for 70% scavenging |

| Efficiency | High | Low to moderate |

| Mechanism | Michael addition to activated vinyl group | Michael addition to less activated vinyl group |

| Application | Rapidly scavenges GSH to allow for accurate GSSG measurement | Previously used for GSH derivatization, but slower and less efficient |

The Michael addition reaction between this compound and a thiol results in the formation of a stable, covalent thioether adduct. When reacting with a generic thiol (R-SH), the product is a 1-methyl-2-(2-thioethyl)-pyridinium salt. windows.net This covalent bond formation effectively sequesters the thiol, preventing it from participating in other reactions. This is the fundamental principle behind its use as a scavenger for reduced glutathione (GSH), enabling the selective measurement of its oxidized form (GSSG).

Reaction Scheme: Adduct Formation with a Thiol this compound + R-SH → 1-Methyl-2-(2-(R-thio)ethyl)-pyridinium triflate

The activated vinyl group of this compound possesses the potential for various functionalization reactions beyond polymerization and Michael addition. The compound's ability to undergo oxidation and reduction reactions plays a role in its activity. While specific examples for this exact molecule are limited in the search results, the chemistry of related compounds provides insight. For instance, the palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to the corresponding alkenes is a well-established methodology. orgsyn.org This suggests that under specific catalytic conditions, the vinyl group could potentially be reduced. Conversely, oxidation could lead to the formation of epoxides or cleavage of the double bond, depending on the reagents used. Substitution reactions at the vinyl group are less common but could be envisioned under specific synthetic protocols.

Nucleophilic Addition Reactions: The Michael Addition Pathway

Role of the Pyridinium Cation in Chemical Transformations

The pyridinium cation is not merely a spectator component of the molecule; it is central to the chemical reactivity of the vinyl moiety. Its strong electron-withdrawing inductive and resonance effects are the primary source of the vinyl group's activation. By drawing electron density away from the C=C double bond, the pyridinium ring renders the β-carbon atom significantly more electrophilic and thus susceptible to nucleophilic attack, as seen in the Michael addition with thiols.

This activation is a key distinction from its non-quaternized precursor, 2-vinylpyridine, which is substantially less reactive towards nucleophiles. windows.net Furthermore, the ionic nature of the pyridinium salt influences its solubility and stability. Compared to some other ionic liquids, pyridinium salts like this compound may exhibit lower thermal stability but show greater reactivity in aqueous systems, making them highly suitable for use in biological assays conducted in aqueous buffers.

Electron-Accepting Properties and Interactions with Molecular Targets

The electron-deficient nature of the pyridinium ring, enhanced by the methyl quaternization, renders this compound an effective electron acceptor. This property is central to its interactions with various molecular targets, most notably nucleophiles.

The primary mechanism of interaction with nucleophiles, particularly thiols, is through a Michael addition reaction. researchgate.netnih.gov The positively charged pyridinium ring activates the adjacent vinyl group, making it highly susceptible to nucleophilic attack by species such as the thiolate anion (-S⁻) of glutathione (GSH). This reaction proceeds via the formation of a covalent bond between the thiol and the β-carbon of the vinyl group, effectively "masking" the thiol. This specific reactivity is leveraged in biochemical assays to selectively scavenge reduced glutathione, thereby enabling the accurate measurement of its oxidized form (GSSG). The reaction is generally catalyzed by weak bases and can proceed under mild, often physiological, conditions. nih.gov

The electron-accepting character is also reflected in the low Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinylpyridinium cation. This low LUMO energy facilitates charge transfer processes, a property that is exploited in applications such as dye-sensitized solar cells (DSSCs).

Electrochemical Activity and Redox Processes

The electrochemical properties of this compound are characterized by the redox behavior of the pyridinium cation. Cyclic voltammetry studies of similar arylethenylpyridinium salts have shown that these compounds undergo reduction at the vinylpyridinium moiety. nih.gov The reduction potential is influenced by the specific structure of the molecule, including the substitution pattern on the pyridinium ring and the nature of the vinyl substituent. nih.gov For instance, 1-(1-arylvinyl) salts have been observed to exhibit more negative reduction potentials compared to their N-beta-styryl counterparts. nih.gov

In the context of nickel-catalyzed electrochemical couplings, alkylpyridinium salts, including structures related to this compound, have a relatively positive reduction potential (around -1.4 V vs. Fc/Fc⁺). nih.gov This ease of reduction can present challenges in selective catalysis, as the pyridinium salt can be reduced directly at the electrode surface, potentially leading to undesired side reactions. nih.gov

The electrochemical behavior is also critical in the performance of dye-sensitized solar cells where pyridinium-based electrolytes are employed. The pyridinium cation participates in the charge transfer process at the electrode surface.

Influence of the Triflate Counterion on Reactivity and Stability

Catalytic Activity and Role in Chemical Reactions

While this compound itself can act as a reactant, the triflate anion can play a role in catalytic systems. In some reactions, pyridinium triflates, in general, can act as Brønsted acid catalysts. For example, pyridinium trifluoroacetate (B77799) has been used to catalyze the synthesis of dihydropyrimidines. researchgate.net The weakly coordinating nature of the triflate anion is crucial in palladium-catalyzed reactions, where it can stabilize cationic intermediates, thereby facilitating subsequent reaction steps like reductive elimination.

Impact on Electrochemical Stability and Ionic Conductivity

The triflate anion imparts favorable properties for electrochemical applications, particularly in the context of ionic liquids and electrolytes. Compared to other common anions like hexafluorophosphate (B91526) (PF₆⁻), triflate-based salts often exhibit higher ionic conductivity. acs.orgmdpi.com This is attributed to the size and charge delocalization of the triflate anion. The negative charge is distributed over the three oxygen atoms and the sulfur atom, which reduces the ion-pairing with the cation and enhances ionic mobility. acs.org

The electrochemical stability of pyridinium triflates is also noteworthy. They are considered highly dissociated protic ionic liquids. acs.org This high degree of dissociation contributes to a stable electrochemical window, which is advantageous for applications in energy storage devices like supercapacitors and proton batteries. acs.org

Table 1: Comparison of Properties of Triflate vs. Hexafluorophosphate Anions in Pyridinium Salts

| Property | Triflate (OTf⁻) | Hexafluorophosphate (PF₆⁻) | Reference |

|---|---|---|---|

| Ionic Conductivity | Higher | Lower | acs.orgmdpi.com |

| Electrochemical Stability | Generally high | Can be prone to hydrolysis | acs.orgmdpi.com |

| Hydrolytic Stability | More stable | Less stable | mdpi.com |

| Ion Dissociation | High | Lower | acs.org |

Comparative Mechanistic Studies with Structurally Related Pyridinium Salts

The reactivity of this compound can be better understood by comparing it with structurally related pyridinium salts.

The position of the vinyl group on the pyridinium ring significantly influences reactivity. A comparison between 2-vinylpyridine and 4-vinylpyridine (B31050) shows differences in their polymerization behavior, which is attributed to the steric hindrance at the 2-position. nih.govscielo.br This suggests that the accessibility of the vinyl group in this compound is a key factor in its reactions. In photocatalytic applications, composites made with poly(4-vinylpyridine) showed higher degradation efficiency for certain pollutants compared to those with poly(2-vinylpyridine), indicating a difference in the electronic properties and interaction with the photocatalyst. nih.gov

Furthermore, comparative studies of primary versus secondary alkylpyridinium salts in nickel-catalyzed reductive cross-couplings have revealed that the reaction outcomes and optimal conditions can differ significantly. nih.gov This highlights the sensitivity of the reaction mechanism to the structure of the alkyl substituent on the nitrogen atom. Although this compound has a methyl group, these studies provide a framework for understanding how changes in the N-substituent can modulate reactivity.

The nature of the counterion also plays a critical role. As discussed, the triflate anion generally leads to higher stability and conductivity compared to halides or hexafluorophosphate. mdpi.comiaea.org Studies on N-alkyl pyridinium halides have shown that the ionic conductivity of their mesophases decreases with increasing atomic number of the counter-ion (Cl⁻ > Br⁻ > I⁻). iaea.org

Table 2: General Reactivity Comparison of Related Vinylpyridinium Compounds

| Compound | Key Structural Feature | General Reactivity Trend | Reference |

|---|---|---|---|

| This compound | Vinyl group at C2, N-methylation, Triflate anion | Activated vinyl group for Michael addition, stable counterion | |

| 2-Vinylpyridine | Vinyl group at C2, unquaternized nitrogen | Less reactive towards nucleophiles than the quaternized form | nih.govscielo.br |

| 4-Vinylpyridine | Vinyl group at C4, unquaternized nitrogen | Less sterically hindered than 2-vinylpyridine, different electronic properties | nih.govscielo.br |

| 1-Alkyl-4-vinylpyridinium salts | Vinyl group at C4, N-alkylation | Similar activation of the vinyl group as the 2-vinyl isomer, but with different steric and electronic environment | scilit.com |

| 1-Methyl-2-vinylpyridinium hexafluorophosphate | Hexafluorophosphate counterion | Less stable towards hydrolysis and potentially lower ionic conductivity compared to the triflate salt | mdpi.com |

Positional Isomerism Effects (e.g., 1-Methyl-4-vinylpyridinium (B1204203) triflate)

The placement of the vinyl group on the pyridinium ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. A comparison between this compound and its positional isomer, 1-methyl-4-vinylpyridinium triflate, highlights these differences.

The synthesis of 1-alkyl-4-vinylpyridinium ions is generally achieved through the alkylation of 4-vinylpyridine with primary alkyl triflates. acs.org This method provides a straightforward route to these compounds. Both the 2-vinyl and 4-vinyl isomers are known to act as thiol scavenging agents. biosynth.com

The primary difference in reactivity stems from the electronic influence of the positively charged nitrogen atom on the vinyl group. In the 2-position, the nitrogen atom exerts a strong electron-withdrawing inductive effect, which is somewhat tempered by potential resonance effects. In contrast, the 4-position allows for more effective delocalization of the positive charge onto the vinyl group through resonance, making the terminal carbon of the vinyl group more electrophilic. This enhanced electrophilicity in the 4-isomer can lead to differences in susceptibility to nucleophilic attack and polymerization tendency compared to the 2-isomer.

| Feature | This compound | 1-Methyl-4-vinylpyridinium triflate |

| CAS Number | 339530-78-8 sigmaaldrich.com | 124551-25-3 biosynth.com |

| Molecular Formula | C₉H₁₀F₃NO₃S sigmaaldrich.com | C₉H₁₀F₃NO₃S biosynth.com |

| Molecular Weight | 269.24 g/mol sigmaaldrich.com | 269.24 g/mol biosynth.com |

| General Reactivity | Acts as a thiol scavenger biosynth.com | Known as a thiol scavenging agent biosynth.com |

| Synthetic Route | Alkylation of 2-vinylpyridine with methyl triflate | General synthesis via alkylation of 4-vinylpyridine with primary alkyl triflates acs.org |

Analogous Unsaturated N-Alkylpyridinium Salts (e.g., Trimerization and Polymerization)

Unsaturated N-alkylpyridinium salts, including this compound, exhibit a propensity for polymerization and, in some cases, trimerization reactions. This reactivity is largely attributed to the electron-deficient nature of the unsaturated substituent.

Polymerization: The polymerization of vinylpyridinium salts has been a subject of study, with various initiation methods and resulting polymer structures reported. Spontaneous polymerization of vinylpyridinium salts can occur, particularly in the presence of strong acids like concentrated sulfuric acid. acs.org The polymerization of N-vinylpyridinium salts can also be initiated by other means, leading to the formation of poly(vinylpyridinium salt)s. acs.orgresearchgate.net For instance, the polymerization of 4-vinyl-N-alkyl-pyridinium salts has been shown to result in stereoregular polymers. scilit.com The mechanism often involves the attack of a nucleophile on the electrophilic vinyl group, initiating a chain reaction. The nature of the counter-ion can also play a role in the initiation mechanism. scilit.com

Trimerization: While direct evidence for the trimerization of this compound is not prominent in the literature, analogous compounds demonstrate this reactivity. For example, 1-methyl-4-ethynylpyridinium triflate, a related unsaturated pyridinium salt, has been observed to undergo trimerization to form tris-pyridinium benzene (B151609) derivatives under thermal conditions. This suggests that under appropriate conditions, vinylpyridinium salts might also undergo similar cyclization reactions, although polymerization is often the more favored pathway due to the higher reactivity of the vinyl group.

| Reaction Type | Reactant Type | Key Findings |

| Polymerization | N-Vinylpyridinium Salts | Can undergo spontaneous polymerization and form poly(vinylpyridinium salt)s. acs.orgacs.org |

| Polymerization | 4-Vinyl-N-alkyl-pyridinium Salts | Can lead to the formation of stereoregular polymers. scilit.com |

| Trimerization | 1-Methyl-4-ethynylpyridinium triflate | Forms tris-pyridinium benzene derivatives upon heating. |

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms of complex molecules like this compound. These methods offer insights into molecular structure, electronic properties, and reaction energetics that are often difficult to obtain through experimental means alone.

A DFT study on the closely related 3-methyl-2-vinylpyridinium phosphate (B84403) has provided valuable information on the optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such studies typically involve the use of hybrid functionals like B3LYP with appropriate basis sets to accurately model the system. researchgate.net The calculated parameters, such as bond lengths and angles, often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Theoretical investigations into pyridinium salts more broadly have explored aspects like cation-anion interactions and their influence on properties. researchgate.net For instance, the nature of the anion can affect the reactivity of the pyridinium cation. DFT calculations can also be employed to study the energy landscape for conformational changes, such as rotation around the bond connecting the vinyl group to the pyridinium ring. mdpi.com These computational models are instrumental in understanding the stability of different conformers and their potential roles in reaction pathways. Furthermore, DFT can be used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity towards nucleophiles and electrophiles. researchgate.net

| Computational Method | Investigated System | Key Insights |

| Density Functional Theory (DFT) | 3-Methyl-2-vinylpyridinium phosphate | Provided optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.net |

| Density Functional Theory (DFT) | N-(1-Ethoxyvinyl)pyridinium Triflates | Predicted the energy landscape for rotation about the exocyclic C–N bond. mdpi.com |

| MP2, RI-MP2, DFT, DF-DFT | Cation-π complexes | Compared the accuracy and efficiency of different methods for studying non-covalent interactions. nih.gov |

Applications of 1 Methyl 2 Vinylpyridinium Triflate in Advanced Research Methodologies

In Biochemical and Biological Research Methodologies

1-Methyl-2-vinylpyridinium triflate (M2VP) is a pyridinium-based ionic compound that has carved a significant niche in biochemical and biological research, primarily owing to its reactivity towards thiol groups. This property makes it an invaluable tool for studying cellular redox states and the intricate pathways involving thiol-containing molecules.

Application as a Thiol-Masking Reagent

One of the principal applications of M2VP is as a thiol-masking reagent. In biological systems, thiols, particularly the reduced form of glutathione (B108866) (GSH), are abundant and highly reactive. This can interfere with the accurate measurement of other related molecules, such as oxidized glutathione (GSSG). M2VP addresses this challenge by selectively reacting with and effectively "masking" the free thiol groups of GSH. windows.net

Selective Scavenging of Reduced Glutathione (GSH)

M2VP is utilized as a selective scavenger of reduced glutathione (GSH) to enable the accurate quantification of its oxidized counterpart, GSSG. google.com The vinyl group of M2VP readily reacts with the thiol group of GSH, forming a stable thioether adduct. windows.net This rapid and specific reaction effectively removes GSH from the sample, preventing its interference in subsequent analytical procedures. google.com Research has shown that M2VP can completely scavenge GSH in a sample in less than one minute. windows.net A final concentration of approximately 2 mM to 5 mM of the M2VP salt is often employed, with 3 mM being a common concentration. google.comgoogle.com

Methodologies for Accurate Quantification of Oxidized Glutathione (GSSG)

The selective scavenging of GSH by M2VP is a critical step in methodologies designed for the accurate quantification of GSSG. google.comgoogle.com Once GSH is masked, the GSSG in the sample can be measured without the confounding variable of GSH. A common method involves the use of glutathione reductase, an enzyme that reduces GSSG to GSH. google.comchapman.edu The amount of GSSG is determined by measuring the rate of a colorimetric reaction that is proportional to the concentration of GSSG. chapman.edu This approach allows researchers to determine the GSSG levels or the GSH/GSSG ratio, which is a key indicator of oxidative stress in biological systems. windows.netgoogle.com

The table below illustrates the effect of M2VP on the detection of GSH and GSSG.

| Analyte | Without M2VP | With M2VP (3 mM) |

| GSH | Detected | Substantially depleted |

| GSSG | Detectable | Detectable |

| Data derived from studies on the scavenging activity of M2VP. google.com |

Advantages Over Alternative Thiol-Derivatizing Reagents (e.g., 2-Vinylpyridine (B74390), N-Ethylmaleimide)

M2VP offers several advantages over other thiol-derivatizing reagents like 2-vinylpyridine (2-VP) and N-ethylmaleimide (NEM). windows.netnih.gov

Rapidity of Reaction: M2VP reacts with GSH much more rapidly than 2-VP. windows.net The reaction with M2VP is often complete in under a minute, whereas 2-VP can take up to an hour to achieve significant GSH removal. windows.net This speed is crucial as it minimizes the potential for artificial oxidation of GSH during sample preparation, which can lead to an overestimation of GSSG levels. windows.netnih.gov

Aqueous Solubility: M2VP has better solubility in aqueous media compared to 2-VP, which simplifies its use in biological assays that are typically conducted in aqueous buffers. windows.net

Non-interference with Glutathione Reductase: Unlike NEM, which can inhibit glutathione reductase (GR), M2VP is selected at concentrations that rapidly scavenge GSH without significantly interfering with the GR enzyme used in GSSG quantification assays. windows.netgoogle.com This allows for more accurate measurements of GSSG.

The following table provides a comparative overview of these reagents.

| Feature | This compound (M2VP) | 2-Vinylpyridine (2-VP) | N-Ethylmaleimide (NEM) |

| Reaction Speed with GSH | Very fast (< 1 minute) windows.net | Slow (up to 60 minutes) windows.net | Fast |

| Aqueous Solubility | Good windows.net | Poor windows.net | Good |

| Inhibition of Glutathione Reductase | Minimal at effective concentrations windows.netgoogle.com | Minimal windows.net | Inhibits GR windows.net |

| Accuracy of GSSG Measurement | High due to rapid GSH removal google.com | Prone to overestimation of GSSG due to slow reaction windows.netnih.gov | Can be inaccurate due to GR inhibition windows.net |

Research on Oxidative Stress Modulating Effects

By enabling the precise measurement of the GSH/GSSG ratio, M2VP plays a crucial role in research on oxidative stress. An imbalance in this ratio is a hallmark of oxidative stress, a condition implicated in numerous diseases. nih.gov

Studies on Glutathione Redox Homeostasis in Biological Systems

Glutathione redox homeostasis, the maintenance of a balanced ratio of GSH to GSSG, is vital for cellular health. nih.govnih.gov M2VP facilitates the study of this delicate balance by allowing for the accurate determination of GSSG levels. This information is critical for understanding how various physiological and pathological conditions, as well as xenobiotics, affect the cellular redox environment. nih.gov Research in this area investigates the central role of the liver in producing and distributing low molecular weight thiols like glutathione and how imbalances can trigger cellular damage. nih.gov

Chemical Modification of Peptides and Proteins (e.g., Cysteine Residues)

The reactivity of the vinyl group in this compound also extends to the specific modification of cysteine residues in peptides and proteins. Cysteine, with its nucleophilic thiol group, is a common target for chemical modification in proteomics research to study protein structure, function, and post-translational modifications.

In a doctoral dissertation from the University of Michigan, this compound (referred to as VP) was listed as a reagent for the alkylation of cysteine residues in sulfopeptides. This modification is a crucial step in mass spectrometry-based proteomic workflows. By attaching a specific chemical tag to cysteine residues, researchers can introduce a fixed positive charge, which can aid in the fragmentation and identification of peptides. The reaction involves the nucleophilic attack of the cysteine thiol on the activated vinyl group of the pyridinium (B92312) salt.

This targeted modification allows for the differential analysis of proteins and the identification of reactive cysteine residues that may be involved in redox signaling or enzymatic catalysis. The specificity of this reaction makes this compound a useful tool for chemical proteomics, enabling the enrichment and identification of specific classes of proteins from complex biological mixtures.

In Polymer Science and Advanced Materials Development

While the vinyl group on this compound suggests its potential as a monomer in polymerization reactions, detailed research findings on its homopolymerization and the specific properties of the resulting polymers are not extensively documented in the available literature. However, the broader context of vinylpyridinium salts and poly(pyridinium triflate)s provides insights into its potential applications.

Monomer for Cationic Polymerization Reactions

The electron-withdrawing nature of the pyridinium ring can activate the vinyl group towards polymerization. While specific studies on the cationic polymerization of this compound are scarce, the general class of vinylpyridinium salts is known to undergo polymerization. It is plausible that this compound could serve as a monomer in cationic polymerization, a process where a cationic initiator transfers a charge to the monomer, leading to the formation of a growing polymer chain. The triflate counter-anion is a weakly coordinating anion, which is often beneficial in such polymerizations.

Synthesis of Poly(pyridinium triflate)s

Poly(pyridinium salt)s are a class of polyelectrolytes with a range of interesting properties. The literature describes the synthesis of poly(pyridinium triflate)s, though typically through ring-transformation polymerizations rather than the direct polymerization of a vinylpyridinium triflate monomer. These reactions often involve the polymerization of bis(pyrylium triflates) with diamines. The resulting poly(pyridinium triflate)s are often soluble in polar aprotic solvents and can be cast into tough, flexible films. While not directly involving this compound, this research demonstrates the formation and potential utility of polymers containing pyridinium triflate units.

Ring Transformation Polymerizations for Novel Polymer Architectures

Ring-transformation polymerizations are a powerful method for creating novel polymer backbones. As mentioned, this approach has been successfully used to synthesize poly(pyridinium triflate)s from pyrylium (B1242799) salt precursors. It is conceivable that this compound could participate in or influence such polymerization schemes, potentially as a comonomer or an end-capping agent, to introduce specific functionalities into the final polymer architecture. However, specific research demonstrating this application is not currently available.

Development of Functional Polymeric Materials

Polymers derived from vinylpyridinium salts, known as poly(vinylpyridinium) salts, have shown promise in a variety of applications due to their charged nature and the chemical functionality of the pyridine (B92270) ring. These applications include:

Antimicrobial surfaces: The cationic nature of the pyridinium units can disrupt bacterial cell membranes, leading to antimicrobial activity.

Gene delivery: The positive charges on the polymer can complex with negatively charged DNA or RNA, facilitating their delivery into cells.

Sensors: The pyridinium ring can interact with various molecules, and this interaction can be designed to produce a detectable signal, forming the basis of a chemical sensor.

Membranes for separation: The ionic nature of these polymers can be exploited in the creation of membranes for ion exchange and other separation processes.

While these applications are associated with the broader class of poly(vinylpyridinium) salts, the specific contributions and advantages of polymers derived from this compound remain an area for future research. The presence of the triflate counter-ion and the specific substitution pattern on the pyridine ring could offer unique properties to the resulting materials.

Design and Characterization of Poly(ionic liquids)

Poly(ionic liquids), or PILs, are polymers where each monomer repeating unit contains an ionic liquid species. These materials combine the properties of polymers (e.g., mechanical stability, processability) with the unique characteristics of ionic liquids (e.g., ionic conductivity, thermal stability). This compound is a monomer that can be polymerized to form a PIL.

The polymerization of N-alkyl-vinylpyridinium salts can proceed via different mechanisms, including spontaneous and free-radical polymerization. capes.gov.bracs.org The resulting polymer, poly(this compound), can be characterized using a suite of analytical techniques to determine its structure, molecular weight, and thermal properties. These methods are crucial for understanding how the polymer's structure relates to its function in applications like electrolytes or functional coatings.

Table 2: Methods for Characterization of Poly(vinylpyridinium)-based PILs

| Characterization Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer backbone and the integrity of the pyridinium and triflate moieties. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic vibrational modes of the functional groups, verifying the polymerization of the vinyl group and the presence of the cation and anion. |

| Gel Permeation Chromatography (GPC) | Determines the average molecular weight and the molecular weight distribution (polydispersity) of the polymer chains. |

| Thermal Gravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature, indicating the decomposition temperature. |

| Scanning Electron Microscopy (SEM) | Investigates the surface morphology and microstructure of the polymer when prepared as a film or membrane. |

This table is based on standard characterization techniques used for related poly(vinylpyridinium) salts. masterorganicchemistry.com

In Organic Synthesis and Catalysis Research

The reactivity of the vinyl group and the influence of the cationic pyridinium ring make this compound a valuable tool in modern organic synthesis.

In organic synthesis, this compound serves as a specialized building block. The electron-withdrawing nature of the cationic pyridinium ring renders the vinyl group highly electrophilic. This makes it an excellent "Michael acceptor" in conjugate addition reactions. nih.gov In this transformation, a wide variety of nucleophiles can add to the β-carbon of the vinyl group, forming a new carbon-carbon or carbon-heteroatom bond.

This reactivity is a powerful tool for constructing more complex molecular architectures. Nucleophiles that can participate in this reaction include stabilized carbon-centered species like enolates, as well as heteroatom-centered nucleophiles such as amines and thiols. nih.gov The ability to form these bonds under controlled conditions allows chemists to use this compound to introduce the pyridinium moiety into larger molecules or to build up carbon skeletons in a predictable manner.

Ring-closing enyne metathesis (RCEYM) is a powerful reaction that forms cyclic compounds containing a 1,3-diene moiety from a linear substrate containing both an alkene and an alkyne (an enyne). This reaction has been extended to operate on substrates containing charged groups, including heteroaromatic cations. novapublishers.com

Research has shown that cationic heteroaromatic enynes can effectively undergo RCEYM. novapublishers.com In this context, a precursor like this compound is used to construct the required enyne substrate. The vinyl group of the pyridinium salt acts as the "ene" portion of the molecule. The reaction is typically catalyzed by a ruthenium-based complex, such as the Hoveyda-Grubbs catalyst, often under an atmosphere of ethylene. novapublishers.comresearchgate.net The metathesis reaction proceeds to form novel fused heterocyclic systems, such as 1-vinyl- and 2-vinyl-substituted 3,4-dihydroquinolizinium salts. novapublishers.com This methodology provides a sophisticated route to complex cationic heterocycles that are of interest in medicinal chemistry and materials science.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide |

| 8-hydroxyquinolinium 2-carboxybenzoate |

| 8-hydroxyquinolinium(R)-thiazolidine-4-carboxylate |

| N-methyl-10,10-dimethyl-phenazasiline |

| Poly(this compound) |

| Poly(4-vinylpyridine) |

| Poly(methylene blue) |

| Polypyrrole |

Analogous Catalytic Applications of Triflate Anions

The trifluoromethanesulfonate (B1224126) (triflate, OTf) anion, due to its high stability and status as an excellent leaving group, plays a crucial role in the catalytic activity of various metal salts in organic synthesis. scandium.org Metal triflates are recognized as water-tolerant Lewis acids, offering a milder and often more efficient alternative to traditional catalysts like aluminum chloride (AlCl₃). nih.govuj.ac.za Their effectiveness stems from the strong electron-withdrawing nature of the triflate group, which enhances the Lewis acidity of the associated metal cation. researchgate.net This increased acidity allows them to catalyze a wide array of organic transformations, including C-C and C-O bond-forming reactions. researchgate.net

Research has demonstrated the broad utility of metal triflates in key organic reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and aldol (B89426) condensations. scandium.orgnih.govmdpi.com The choice of the metal cation can be tailored for specific reactions, and the triflate anion's ability to stabilize intermediates is often crucial for the catalytic cycle. nih.govresearchgate.net

Friedel-Crafts Acylation

Metal triflates have proven to be effective catalysts for Friedel-Crafts acylation, a fundamental reaction for synthesizing aromatic ketones. nih.gov They can promote the reaction using various acylating agents, including acid anhydrides. acs.org Studies have shown that catalysts like praseodymium triflate (Pr(OTf)₃) can yield excellent results. acs.org The catalytic system can often be recycled with minimal loss of activity, highlighting its potential for sustainable chemical processes. nih.gov The triflate anion is understood to be critical in these reactions, as it helps to stabilize the reactive acylium intermediate. nih.gov

| Catalyst (5 mol%) | Acylating Agent | Conditions | Yield (%) |

|---|---|---|---|

| Pr(OTf)₃ | Benzoic Anhydride | 100 °C, 10 min, Microwave | >75 |

| Various Metal Triflates | Benzoic Anhydride | 100 °C, 10 min, Microwave | Good to Excellent |

Diels-Alder Reaction

Scandium triflate (Sc(OTf)₃) has emerged as a particularly effective catalyst for the Diels-Alder reaction, a powerful tool for constructing six-membered rings. scandium.org As a Lewis acid, Sc(OTf)₃ coordinates to the dienophile, increasing its electrophilicity and accelerating the reaction rate. scandium.org This allows the reaction to proceed under milder conditions with high yields and selectivity. scandium.org The stability and reusability of scandium triflate, even in the presence of water, make it an environmentally and economically advantageous choice for complex syntheses, including asymmetric variations critical for pharmaceutical production. scandium.orgresearchgate.net The use of ionic liquids as a medium can further enhance the reaction rate, selectivity, and ease of catalyst recycling. researchgate.net

| Diene | Dienophile | Catalyst Loading | Solvent/Medium | Conditions | Yield | Stereoselectivity (endo:exo) |

|---|---|---|---|---|---|---|

| 1,3-Dimethylbutadiene | 1,4-Naphthoquinone | 0.2 mol% | [bmim][PF₆] | Room Temp, 4 h | Excellent | High |

| Cyclopentadiene | Various Acrylates | Not specified | Supercritical CO₂ | Optimized CO₂ density | Not specified | Enhanced |

Aldol Condensation

Lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃), are highly effective, water-tolerant Lewis acids for promoting aldol reactions. acs.org These reactions are fundamental for forming β-hydroxy aldehydes or ketones. pressbooks.pub The catalysts activate carbonyl compounds, including aqueous formaldehyde (B43269) solutions, for reaction with silyl (B83357) enol ethers (in Mukaiyama aldol reactions). acs.org Similarly, rare-earth metal triflates, in conjunction with chiral ligands, can catalyze asymmetric aldol condensations, producing β-hydroxyketones with high yields and excellent enantioselectivities. mdpi.com For instance, the reaction of aromatic aldehydes with acetone (B3395972) can be effectively catalyzed by a combination of a chiral ligand and a rare-earth metal triflate like yttrium triflate (Y(OTf)₃). mdpi.com

| Aldehyde | Ketone | Catalyst System | Conditions | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | Chiral Salazin Ligand / Y(OTf)₃ | 0 °C, 26 h | Good to Excellent | Good to Excellent |

| 3-Nitrobenzaldehyde | Acetone | Chiral Salazin Ligand / Y(OTf)₃ | 0 °C, 26 h | 72 | 90 |

| 2-Nitrobenzaldehyde | Acetone | Chiral Salazin Ligand / Y(OTf)₃ | 0 °C, 26 h | 84 | 93 |

Advanced Analytical Techniques for the Characterization and Study of 1 Methyl 2 Vinylpyridinium Triflate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structure of 1-methyl-2-vinylpyridinium triflate. Each method provides unique information about the molecule's covalent framework and the associated counter-ion.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete structural picture can be assembled.

¹H NMR Spectroscopy: Proton NMR confirms the presence of the key structural motifs. The quaternization of the pyridine (B92270) nitrogen results in a significant downfield shift of the aromatic protons due to the increased positive charge on the ring. The vinyl group protons appear as a complex set of signals due to their distinct chemical environments and spin-spin coupling. The methyl protons attached to the nitrogen appear as a sharp singlet. Typical coupling constants for vinylic protons, including cis (~6-15 Hz) and trans (~11-18 Hz) couplings, are instrumental in confirming the geometry of the vinyl group. libretexts.orgnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridinium (B92312) ring carbons are deshielded and appear at lower field compared to non-quaternized pyridine. The carbons of the vinyl group and the N-methyl group also show characteristic resonances.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly specific technique for detecting the trifluoromethanesulfonate (B1224126) (triflate) counter-ion. The triflate anion gives rise to a sharp singlet in the ¹⁹F NMR spectrum, typically around -78 ppm, which is a definitive indicator of its presence.

Interactive Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Pyridinium Protons | ~8.0 - 9.0 | Multiplet (m) | Downfield shift confirms quaternization. |

| ¹H | Vinyl Proton (-CH=) | ~7.0 - 7.5 | Doublet of Doublets (dd) | Complex splitting due to coupling with geminal and cis/trans protons. |

| ¹H | Vinyl Protons (=CH₂) | ~5.5 - 6.5 | Doublets (d) | Distinct signals for cis and trans protons relative to the ring. |

| ¹H | N-Methyl Protons (N-CH₃) | ~4.4 | Singlet (s) | Confirms the methyl group on the nitrogen atom. |

| ¹³C | Pyridinium Carbons | ~125 - 150 | - | Specific shifts depend on position relative to N⁺ and vinyl group. |

| ¹³C | Vinyl Carbons | ~115 - 140 | - | Includes both the CH and CH₂ carbons. |

| ¹³C | N-Methyl Carbon | ~48 | - | Characteristic shift for a methyl group attached to a quaternary nitrogen. |

| ¹⁹F | Triflate Anion (CF₃) | ~-78 | Singlet (s) | Unambiguous confirmation of the triflate counter-ion. |

Infrared (IR) spectroscopy is used to identify the functional groups present in the compound by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy confirms the key structural components of both the cation and the anion. The vibrations of the pyridinium ring and the vinyl group are observable, but the most distinct peaks are often those associated with the triflate anion due to their high intensity. mdpi.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1640 | C=C Stretch | Pyridinium Ring |

| ~1570, ~1516 | C-N Stretch | Pyridinium Ring |

| ~1250 - 1350 | Asymmetric S=O Stretch | Triflate Anion (SO₃) |

| ~1150 - 1220 | C-F Stretch | Triflate Anion (CF₃) |

| ~1030 | Symmetric S=O Stretch | Triflate Anion (SO₃) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific for detecting species with unpaired electrons, such as free radicals. This compound itself is a diamagnetic species with no unpaired electrons and therefore is EPR-silent.

However, EPR spectroscopy becomes an invaluable tool in studies where this compound is used as a tool to investigate radical-mediated processes. For instance, it is used in biochemical assays to study oxidative stress. In such experiments, EPR can be used to detect and characterize the paramagnetic free radicals (e.g., reactive oxygen species) whose effects on the system are being studied, while this compound is used to interact with other components of the system, such as scavenging thiols.

Mass Spectrometry for Molecular Identification and Mechanistic Insights (e.g., ES+)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound.

In positive ion mode (ES+), the analysis will readily detect the cationic part of the molecule. The spectrum will show a prominent peak corresponding to the [1-methyl-2-vinylpyridinium]⁺ cation. In negative ion mode, the triflate anion [CF₃SO₃]⁻ can be detected. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the cation.

Interactive Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Ionization Mode |

| [1-Methyl-2-vinylpyridinium]⁺ | [C₈H₁₀N]⁺ | 120.08 | ESI+ |

| [Trifluoromethanesulfonate]⁻ | [CF₃SO₃]⁻ | 148.95 | ESI- |

Chromatographic and Electrophoretic Techniques for Separation and Quantification (e.g., HPLC, CE)

Chromatographic and electrophoretic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of pyridinium salts. Given the ionic nature of the compound, several HPLC modes can be employed. nih.gov

Reversed-Phase (RP-HPLC): This is a common method where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To achieve good peak shape and retention for the cationic analyte, an ion-pairing agent (e.g., trifluoroacetic acid) is often added to the mobile phase. amerigoscientific.com

Cation-Exchange Chromatography: This technique uses a stationary phase with negatively charged groups that can reversibly bind the positively charged 1-methyl-2-vinylpyridinium cation, providing an alternative separation mechanism based on ionic interactions. nih.govsigmaaldrich.com Detection is typically performed using a UV detector, set to a wavelength where the pyridinium chromophore absorbs strongly.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.netCapillary Zone Electrophoresis (CZE) is particularly well-suited for the analysis of small, charged molecules like the 1-methyl-2-vinylpyridinium cation. thermofisher.commdpi.com The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (buffer). When a high voltage is applied, the cation migrates towards the cathode at a rate dependent on its charge-to-size ratio, allowing for its separation from other charged or neutral species. Detection is commonly achieved by UV absorbance.

Thermal Analysis Techniques for Polymer Characterization (e.g., DSC, TMA, TGA)

Thermal analysis techniques are crucial for determining the operational limits and processing parameters of polymeric materials. By monitoring changes in material properties as a function of temperature, a wealth of information regarding thermal stability, phase transitions, and mechanical behavior can be obtained.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly adept at identifying the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. For poly(this compound), the DSC thermogram would be expected to show a distinct glass transition. The Tg is a critical parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. In analogous poly(4-vinylpyridine)-based systems complexed with metal ions, the Tg has been observed to increase with a higher degree of ionic interaction, which restricts polymer chain mobility. researchgate.net A similar trend would be anticipated for poly(this compound), where the ionic interactions between the pyridinium cation and the triflate anion influence the chain dynamics.

Illustrative DSC Data for Poly(this compound): Note: The following data is illustrative and based on typical values for similar polyelectrolytes, as specific experimental data for this polymer is not widely published.

| Parameter | Expected Value | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 130 - 160 °C | Indicates the upper temperature limit for use in rigid applications. |

| Melting Point (Tm) | Not applicable (Amorphous) | As a polyelectrolyte with a bulky side group, it is expected to be amorphous. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the thermal stability and decomposition profile of the polymer. For poly(this compound), the TGA curve would reveal the onset temperature of decomposition, the temperatures of maximum degradation rates, and the percentage of residual mass at high temperatures. Studies on other pyridinium-containing polymers have shown initial weight loss at temperatures around 250 °C. rsc.org The degradation of poly(this compound) would likely proceed through the decomposition of the pyridinium ring and the triflate anion, followed by the breakdown of the polymer backbone at higher temperatures.

Illustrative TGA Data for Poly(this compound): Note: This data is representative of the expected thermal degradation profile for this class of polymer.

| Temperature Range (°C) | Weight Loss (%) | Associated Degradation Step |

|---|---|---|

| 100 - 150 | ~2-5% | Loss of absorbed moisture and residual solvent. |

| 250 - 350 | ~30-40% | Decomposition of the pyridinium moiety and triflate anion. |

| 350 - 500 | ~50-60% | Degradation of the main polymer chain. |

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) measures the dimensional changes of a material under a constant load as a function of temperature. cadence.comeag.comwikipedia.orgmeasurlabs.comyoutube.com This technique is highly sensitive to changes in the viscoelastic properties of polymers and is particularly useful for determining the coefficient of thermal expansion (CTE), the glass transition temperature, and the softening point. cadence.comeag.com For poly(this compound), TMA would show a change in the slope of the dimensional change versus temperature curve at the glass transition, corresponding to an increase in the CTE as the material transitions from the glassy to the rubbery state.

X-ray Diffraction and Scattering for Solid-State and Solution Structure Determination (e.g., Small-Angle X-ray Scattering for Polymers)

X-ray diffraction and scattering are powerful non-destructive techniques for probing the atomic and molecular structure of materials. numberanalytics.comnumberanalytics.comrigaku.comresearchgate.net

X-ray Diffraction (XRD)

For the monomer, this compound, single-crystal X-ray diffraction could be employed to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. Such studies on similar pyridinium salts have provided deep insights into their reactivity and intermolecular interactions. capes.gov.brcapes.gov.brresearchgate.net For the polymer, Wide-Angle X-ray Scattering (WAXS) would be used to assess its degree of crystallinity. Given the ionic nature and the bulky side group of poly(this compound), it is expected to be largely amorphous, which would be indicated by a broad, diffuse scattering halo in the WAXS pattern rather than sharp Bragg peaks. rigaku.com

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is an essential technique for characterizing the nanoscale structure of polymers, providing information on features ranging from 1 to 100 nanometers. numberanalytics.comnumberanalytics.comrigaku.comresearchgate.net For poly(this compound) in solution, SAXS can be used to determine the polymer's conformation, radius of gyration (Rg), and the persistence length, which describes the stiffness of the polymer chain. In the solid state, particularly in block copolymers or polymer blends containing this polyelectrolyte, SAXS can reveal the morphology of phase-separated domains, such as their size, shape, and spacing. numberanalytics.comresearchgate.net For ionomers, SAXS is instrumental in characterizing the size and spatial arrangement of ionic aggregates.

Illustrative SAXS Research Findings for Poly(this compound): Note: The following table outlines the type of information that would be sought in a SAXS study of this polymer, as specific data is not readily available.

| Parameter | Technique/Analysis | Expected Insights |

|---|---|---|

| Radius of Gyration (Rg) | SAXS in dilute solution | Provides information on the overall size and shape of the polymer coil in solution. |

| Ionic Aggregate Size | SAXS in solid state (ionomer) | An "ionomer peak" in the scattering profile would indicate the presence of ionic clusters, and its position would relate to the average distance between these clusters. |

| Domain Spacing | SAXS of a block copolymer derivative | For a block copolymer containing a poly(this compound) block, SAXS would reveal the size and periodicity of the microphase-separated domains (e.g., lamellae, cylinders). |

Future Research Directions and Unanswered Questions Regarding 1 Methyl 2 Vinylpyridinium Triflate

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-methyl-2-vinylpyridinium triflate involves the quaternization of 2-vinylpyridine (B74390) with methyl triflate. This method, while effective, raises questions about its long-term sustainability and efficiency. Future research should pivot towards greener and more sustainable synthetic routes.

One promising avenue is the exploration of alternative methylating agents that are less hazardous than methyl triflate. The use of dimethyl carbonate, for instance, which is considered a green reagent, could be investigated. Additionally, enzymatic or bio-catalytic methods, potentially using S-adenosyl methionine as a methyl donor, could offer a more environmentally benign pathway, avoiding carcinogenic methylating agents. acs.org

The principles of green chemistry, such as the use of renewable solvents or solvent-free conditions, should be applied to the synthesis of this compound. longdom.org Research into mechanochemical synthesis, which has shown promise for other pyridinium (B92312) salts, could lead to reduced solvent usage and simplified purification processes. yyu.edu.tr

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Question |

| Biocatalytic Methylation | Use of renewable resources, milder reaction conditions, reduced hazardous waste. acs.org | Can a suitable N-methyltransferase be identified or engineered for the efficient methylation of 2-vinylpyridine? |

| Green Solvents | Reduced environmental impact, improved safety profile. | What is the feasibility of using water, supercritical CO2, or biodegradable ionic liquids as reaction media? |

| Mechanochemistry | Solvent-free or minimal solvent use, reduced reaction times, simplified workup. yyu.edu.tr | Can ball milling or other mechanochemical techniques effectively drive the quaternization of 2-vinylpyridine? |

| Alternative Methylating Agents | Lower toxicity, improved safety, potential for renewability. | Can reagents like dimethyl carbonate be effectively utilized, and under what catalytic conditions? |

In-depth Mechanistic Understanding of Complex Polymerization and Derivatization Reactions

The presence of a vinyl group makes this compound a prime candidate for polymerization and various derivatization reactions. However, a detailed mechanistic understanding of these processes is currently lacking. Future research should focus on elucidating the kinetics and mechanisms of both radical and controlled polymerization of this monomer.

Investigating the role of the triflate counter-ion in the polymerization process is crucial. The counter-ion can significantly influence the stereochemistry and properties of the resulting polymer. researchgate.net Studies on the potential for living cationic polymerization, which allows for precise control over the polymer architecture, would be highly valuable. nih.gov

Furthermore, the reactivity of the vinyl group towards various nucleophiles opens up possibilities for a wide range of derivatization reactions. A systematic study of Michael additions and other conjugate additions to the activated vinyl group would expand the synthetic utility of this compound.

Development of Catalytic Systems Employing the 1-Methyl-2-vinylpyridinium Cation

The 1-methyl-2-vinylpyridinium cation itself, or polymers derived from it, could serve as novel catalysts in organic synthesis. Pyridinium salts have been shown to act as Brønsted acid catalysts in reactions such as acetalization. nih.gov The potential of this compound in this capacity remains an open question.

Moreover, polymers of this compound could be designed as recyclable solid acid catalysts. researchgate.net The pyridinium moieties within the polymer backbone could provide the acidic sites, while the polymer support would allow for easy separation and reuse of the catalyst. Research in this area could lead to the development of more sustainable catalytic processes. The incorporation of the 1-methyl-2-vinylpyridinium cation into porous organic polymers could also create heterogeneous catalysts for various chemical transformations, including CO2 fixation. mpg.de

Design and Synthesis of Advanced Materials with Tunable Properties

The polymerization of this compound can lead to the formation of poly(vinylpyridinium) salts, a class of materials with a wide range of potential applications. mdpi.com Future research should focus on the design and synthesis of advanced materials with tunable properties derived from this monomer.

By copolymerizing this compound with other monomers, it may be possible to create materials with tailored properties, such as specific solubility, thermal stability, or conductivity. researchgate.net The resulting copolymers could find applications as electrolytes in batteries, components in dye-sensitized solar cells, or as antimicrobial surfaces. ecampus.com The ability to tune the properties of these materials by altering the copolymer composition or the counter-ion is a key area for future exploration. mdpi.com

Table 2: Potential Advanced Materials from this compound

| Material Type | Potential Properties | Potential Applications |

| Homopolymers | Ionic conductivity, thermal stability. | Solid electrolytes, antistatic coatings. |

| Copolymers | Tunable solubility, pH-responsiveness, amphiphilicity. researchgate.net | Drug delivery systems, smart hydrogels, responsive membranes. |

| Polymer Composites | Enhanced mechanical strength, catalytic activity. nih.gov | Reinforced plastics, catalytic supports. |

Integration into Emerging High-Throughput Screening and Assay Technologies